molecular formula C10H14N2 B1427004 N-(cyclopropylmethyl)-4-methylpyridin-2-amine CAS No. 1250110-40-7

N-(cyclopropylmethyl)-4-methylpyridin-2-amine

Cat. No.: B1427004
CAS No.: 1250110-40-7
M. Wt: 162.23 g/mol
InChI Key: LKNIOAYLEQISGI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-methylpyridin-2-amine is a pyridine derivative characterized by a methyl group at the 4-position of the pyridine ring and a cyclopropylmethyl substituent on the amine group at the 2-position. The cyclopropylmethyl group introduces steric and electronic effects that may influence receptor binding or metabolic stability, while the methyl group at the 4-position modulates the electron density of the pyridine ring.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-5-11-10(6-8)12-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNIOAYLEQISGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the direct alkylation of 4-methylpyridin-2-amine with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride or bromide). The process typically employs a base to facilitate nucleophilic substitution at the nitrogen atom.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Temperature: Room temperature to reflux (~25–70°C)
  • Reaction Time: 12–24 hours

Example Procedure:

- Dissolve 4-methylpyridin-2-amine in DCM.
- Add cyclopropylmethyl chloride and potassium carbonate.
- Stir at room temperature for 16 hours.
- Extract, wash, and purify via chromatography.

Research Findings:

This method offers high efficiency with minimal by-products, especially when using an excess of base to deprotonate the amine, enhancing nucleophilicity. It is suitable for small-scale synthesis and has been documented in multiple medicinal chemistry syntheses.

Nucleophilic Substitution Using Cyclopropylmethyl Nucleophiles

Method Overview:

An alternative involves generating a cyclopropylmethyl nucleophile (e.g., via deprotonation of cyclopropylmethylamine or related derivatives) and reacting it with a suitable electrophilic pyridine precursor.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Sodium hydride (NaH) or lithium diisopropylamide (LDA)
  • Temperature: -20°C to room temperature
  • Reaction Time: 4–12 hours

Example Procedure:

- Generate cyclopropylmethyl anion in DMF with NaH.
- Add 4-methylpyridin-2-yl methyl chloride.
- Stir at 0°C to room temperature.
- Quench, extract, and purify.

Research Findings:

This method provides regioselectivity and minimizes side reactions, especially when carefully controlling temperature and stoichiometry. It is favored in complex molecule synthesis where selectivity is critical.

Multi-step Synthesis via Intermediate Functionalization

Method Overview:

This involves initial synthesis of a pyridine derivative bearing a suitable leaving group (e.g., halogen or tosylate) at the 2-position, followed by nucleophilic substitution with cyclopropylmethylamine.

Typical Steps:

  • Step 1: Halogenation at the 2-position of 4-methylpyridine.
  • Step 2: Nucleophilic substitution with cyclopropylmethylamine.

Reaction Conditions:

  • Halogenation: Using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under radical conditions.
  • Substitution: Heating in polar aprotic solvents with base.

Research Findings:

This route offers flexibility in introducing various substituents and allows for purification of intermediates, which can improve overall yield and purity.

Data Summary Table

Method Starting Materials Key Reagents Solvent Conditions Advantages Limitations
Direct N-alkylation 4-Methylpyridin-2-amine Cyclopropylmethyl halide DCM or THF Room temp to reflux Simple, high yield Over-alkylation risk
Nucleophilic substitution Cyclopropylmethyl nucleophile Pyridine derivative DMF or acetonitrile -20°C to RT Selectivity Requires preparation of nucleophile
Intermediate functionalization Halogenated pyridine Cyclopropylmethylamine Polar aprotic Heating Flexibility Multi-step process

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)-4-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(cyclopropylmethyl)-4-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards certain targets, contributing to its bioactivity .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Core Pyridine Analogs :

  • It serves as a precursor in Suzuki coupling reactions for synthesizing aryl/het-aryl derivatives .
  • 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine (CAS 1247702-69-7): Features an aminomethyl group at the 4-position instead of a methyl group, altering polarity and hydrogen-bonding capacity. Molecular formula: C₉H₁₃N₃ .

Pyrimidine Analogs :

  • The dimethylamino and fluorophenyl groups add complexity to pharmacological interactions .

N-Substituent Variations

  • (2-Chloro-pyrimidin-4-ylmethyl)-isopropyl-amine : Utilizes an isopropyl group on the amine, introducing bulkier steric hindrance compared to cyclopropylmethyl. This may reduce membrane permeability .
  • N-[(2-Chloropyrimidin-4-yl)methyl]propan-2-amine : Similar to the above but with a chloropyrimidine core, highlighting the role of halogen atoms in binding affinity .

Pharmacological Implications

  • Dopaminergic Effects : Pyridine derivatives with N-alkyl substituents have been shown to modulate dopamine release in rat striatal slices, though this depends on receptor subtype interactions .

Comparative Data Table

Compound Name Molecular Formula Core Structure 4-Position Substituent N-Substituent Key Properties/Applications
N-(cyclopropylmethyl)-4-methylpyridin-2-amine C₁₀H₁₃N₃ Pyridine Methyl Cyclopropylmethyl Medicinal chemistry precursor
4-Methylpyridin-2-amine C₆H₈N₂ Pyridine Methyl None Suzuki coupling substrate
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine C₉H₁₃N₃ Pyridine Aminomethyl Cyclopropyl Polar, hydrogen-bonding
N-(Cyclopropylmethyl)-...pyrimidin-2-amine C₂₃H₂₅FN₆ Pyrimidine Complex Cyclopropylmethyl σ Receptor interaction (inferred)
4-Chloro-N-ethylpyrimidin-2-amine C₆H₉ClN₃ Pyrimidine Chloro Ethyl Electrophilic reactivity

Biological Activity

N-(cyclopropylmethyl)-4-methylpyridin-2-amine is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities. Key areas of research include:

  • Antimicrobial Properties : Studies have shown that the compound exhibits activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate its efficacy and mechanism.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes by forming stable complexes, thus affecting metabolic pathways. For instance, it has been noted to interact with enzymes involved in inflammatory responses and cancer cell metabolism.
  • Receptor Modulation : this compound may also bind to receptors, modulating their activity and influencing physiological responses.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study assessing the antimicrobial efficacy of various pyridine derivatives, including this compound, found significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising potential for development as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound reduced the viability of several cancer cell lines. The compound was shown to induce apoptosis in these cells, suggesting a potential role in cancer therapy.

Comparative Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes involved in inflammation

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its structural similarity to other bioactive compounds enhances its potential as a therapeutic agent targeting specific diseases, particularly those related to inflammation and cancer.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(cyclopropylmethyl)-4-methylpyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination, where 4-methylpyridin-2-amine reacts with cyclopropanecarbaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. Solvent choice (e.g., methanol or dichloromethane) and temperature (25–60°C) significantly influence yield. Purity is confirmed via thin-layer chromatography (TLC) and ¹H-NMR, with column chromatography used for purification .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use ¹H/¹³C-NMR to confirm the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and pyridine ring protons (δ ~6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as seen in related pyridine derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in vitro?

  • Methodological Answer : Solubility screening in polar (water, DMSO) and nonpolar solvents (ethyl acetate) is essential. Stability under varying pH (2–12) and temperatures (4–37°C) should be assessed via HPLC-UV over 24–72 hours. Cyclopropyl groups may enhance lipophilicity, requiring storage at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biological target(s) of this compound in inflammatory pathways?

  • Methodological Answer : Use kinase profiling assays or thermal shift assays (TSA) to identify binding partners. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with cyclooxygenase (COX) or cytochrome P450 enzymes. Validate hypotheses via enzyme inhibition assays (e.g., COX-2 IC50 determination) .

Q. What experimental approaches resolve contradictions in reported bioactivity data for pyridine derivatives like this compound?

  • Methodological Answer : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Control for batch-to-batch variability via HPLC purity checks. Meta-analyses of structure-activity relationships (SAR) across analogs can clarify if substituent effects (e.g., cyclopropyl vs. methyl groups) explain discrepancies .

Q. How can computational models predict the metabolic fate of this compound, and what in vitro assays confirm these predictions?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to forecast cytochrome P450 metabolism. Test in vitro using human liver microsomes (HLM) with LC-MS/MS to detect metabolites like hydroxylated cyclopropane or N-demethylated products. Compare results to computational predictions to refine models .

Q. What strategies improve the selectivity of this compound for a target receptor over off-target proteins?

  • Methodological Answer : Introduce steric hindrance via substituents on the pyridine ring (e.g., fluorine at position 5). Use cryo-EM or X-ray co-crystallography to identify binding pocket residues. Functional assays (e.g., GTPγS binding for GPCRs) quantify selectivity ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclopropylmethyl)-4-methylpyridin-2-amine
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